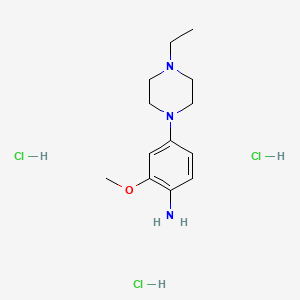

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride

CAS No.:

Cat. No.: VC18190826

Molecular Formula: C13H24Cl3N3O

Molecular Weight: 344.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24Cl3N3O |

|---|---|

| Molecular Weight | 344.7 g/mol |

| IUPAC Name | 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;trihydrochloride |

| Standard InChI | InChI=1S/C13H21N3O.3ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;;/h4-5,10H,3,6-9,14H2,1-2H3;3*1H |

| Standard InChI Key | PUNOXOHJPGHLKJ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl |

Introduction

4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride is a chemical compound that falls under the category of substituted anilines. It is primarily recognized for its potential applications in pharmaceutical research and drug development due to its structural features, which include a piperazine moiety and a methoxy-substituted aniline group.

Synthesis

The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride typically involves the following steps:

-

Formation of the Piperazine Derivative:

Ethylation of piperazine is achieved under controlled conditions using ethyl halides or similar reagents. -

Coupling with Methoxyaniline:

The ethylpiperazine derivative is reacted with 2-methoxyaniline under conditions that facilitate nucleophilic substitution. -

Conversion to Trihydrochloride Salt:

The final compound is treated with hydrochloric acid to form the trihydrochloride salt, improving stability and solubility.

Biological Applications and Research Significance

The compound's structural features make it a candidate for various pharmacological studies, particularly in:

-

Neuropharmacology:

Piperazine derivatives are known for their activity on central nervous system receptors, making this compound a potential target for neurological drug development. -

Antimicrobial Activity:

Substituted anilines often exhibit antibacterial and antifungal properties, suggesting possible applications in antimicrobial research. -

Drug Delivery Systems:

The trihydrochloride salt form enhances water solubility, making it suitable for aqueous formulations in drug delivery.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

-

NMR Spectroscopy (1H and 13C): Confirms the structure by identifying chemical shifts corresponding to the piperazine and methoxy groups.

-

Mass Spectrometry (MS): Provides molecular weight confirmation.

-

Infrared Spectroscopy (IR): Detects functional groups such as NH (aniline) and OCH3 (methoxy).

-

Elemental Analysis: Verifies the composition of carbon, hydrogen, nitrogen, oxygen, and chlorine.

Comparison with Related Compounds

| Compound Name | Key Difference | Applications |

|---|---|---|

| 4-(4-Ethylpiperazin-1-yl)-3-methylaniline | Methyl substitution instead of methoxy | Antimicrobial and neuropharmacological research |

| Azimilide dihydrochloride | Piperazine with antiarrhythmic properties | Cardiac arrhythmia treatment |

| Bis-(monoethanolamine) salts | Enhanced solubility via ethanolamine substitution | Thrombopoietin receptor agonists |

Limitations and Challenges

While promising, the compound faces challenges such as:

-

Limited Data Availability:

Comprehensive studies on its pharmacokinetic properties are scarce. -

Potential Toxicity:

Like many aniline derivatives, toxicity studies are necessary to ensure safety. -

Synthetic Complexity:

Multi-step synthesis may limit large-scale production feasibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume